B1578946 N-α-Z-N-δ-xanthyl-L-glutamine

N-α-Z-N-δ-xanthyl-L-glutamine

Cat. No.: B1578946
M. Wt: 460.5
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Z-N-δ-xanthyl-L-glutamine is a chemically modified derivative of L-glutamine, a non-essential amino acid critical in cellular metabolism and protein synthesis. The compound features two protective groups:

  • Z (benzyloxycarbonyl) at the α-amino group, a common acid-labile protecting group in peptide synthesis.
  • Xanthyl (9H-xanthen-9-yl) at the δ-amino group, a bulky aromatic group that may enhance stability or modulate solubility .

This dual protection strategy is often employed in solid-phase peptide synthesis to enable orthogonal deprotection steps.

Properties

Molecular Weight

460.5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N-α-Z-N-δ-xanthyl-L-glutamine with structurally related L-glutamine derivatives:

Compound Protecting Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Z (Cbz), Xanthyl Not reported Not reported Not reported Peptide synthesis, orthogonal protection strategies
N-α-acetyl-L-glutamine Acetyl C₇H₁₂N₂O₄ 188.18 2490-97-3 Stable derivative for metabolic studies
N-L-γ-glutamyl-L-leucine γ-glutamyl linkage C₁₁H₂₀N₂O₅ 260.29 2566-39-4 Enzyme substrate, dipeptide research
Phenylacetylglutamine Phenylacetyl Not reported Not reported 28047-15-6 Clinical biomarker, metabolite analysis
L-Glutamine None C₅H₁₀N₂O₃ 146.15 56-85-9 Cell culture, nutritional supplements

Key Differences

Protection Strategy :

  • Z-Xanthyl vs. Acetyl/Fmoc : The Z group (acid-labile) contrasts with acetyl (stable under basic conditions) and Fmoc (base-labile). Xanthyl’s steric bulk may hinder undesired side reactions during synthesis .
  • Orthogonal Deprotection : Z and xanthyl groups may allow sequential deprotection, unlike single-protected analogs like N-α-acetyl-L-glutamine .

Solubility and Stability: Xanthyl’s aromatic structure likely reduces solubility in aqueous media compared to acetylated or unmodified glutamine. This property could be advantageous in organic-phase synthesis . Phenylacetylglutamine, another aromatic derivative, is water-soluble and serves as a urinary metabolite in clinical studies .

Applications :

  • This compound : Primarily used in peptide synthesis for controlled assembly of glutamine-rich sequences.
  • N-L-γ-glutamyl-L-leucine : Acts as a substrate for γ-glutamyl transpeptidase enzymes, relevant in glutathione metabolism studies .
  • L-Glutamine : Widely utilized in cell culture media due to its role in nucleotide biosynthesis and energy production .

Research Findings and Data Gaps

  • Future studies could compare coupling efficiencies of xanthyl-protected glutamine with other groups.
  • Deprotection Kinetics: While Z groups are cleaved via hydrogenolysis or HBr/acetic acid, xanthyl removal conditions are unspecified in the evidence. Comparative studies with Fmoc (base-sensitive) are needed .
  • Biological Activity : Phenylacetylglutamine is linked to cardiovascular disease biomarkers, but the biological role of Z-xanthyl derivatives remains unexplored .

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